![molecular formula C22H20N2O2 B14652208 1,1'-([1,1'-Biisoquinoline]-2,2'(1H,1'H)-diyl)di(ethan-1-one) CAS No. 53545-45-2](/img/structure/B14652208.png)
1,1'-([1,1'-Biisoquinoline]-2,2'(1H,1'H)-diyl)di(ethan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-([1,1’-Biisoquinoline]-2,2’(1H,1’H)-diyl)di(ethan-1-one) is an organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-([1,1’-Biisoquinoline]-2,2’(1H,1’H)-diyl)di(ethan-1-one) typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with ethanone precursors under acidic or basic conditions. The reaction may require catalysts such as Lewis acids to facilitate the formation of the biisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1’-([1,1’-Biisoquinoline]-2,2’(1H,1’H)-diyl)di(ethan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethanone groups can participate in nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted ethanone derivatives.
科学的研究の応用
1,1’-([1,1’-Biisoquinoline]-2,2’(1H,1’H)-diyl)di(ethan-1-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
作用機序
The mechanism of action of 1,1’-([1,1’-Biisoquinoline]-2,2’(1H,1’H)-diyl)di(ethan-1-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application.
類似化合物との比較
Similar Compounds
1,1’-Biisoquinoline: A simpler derivative with similar core structure but lacking the ethanone groups.
2,2’-Biisoquinoline: Another derivative with different substitution patterns on the isoquinoline core.
1,1’-Biisoquinoline-4,4’-dione: A compound with additional carbonyl groups, leading to different reactivity and applications.
Uniqueness
1,1’-([1,1’-Biisoquinoline]-2,2’(1H,1’H)-diyl)di(ethan-1-one) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
53545-45-2 |
|---|---|
分子式 |
C22H20N2O2 |
分子量 |
344.4 g/mol |
IUPAC名 |
1-[1-(2-acetyl-1H-isoquinolin-1-yl)-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C22H20N2O2/c1-15(25)23-13-11-17-7-3-5-9-19(17)21(23)22-20-10-6-4-8-18(20)12-14-24(22)16(2)26/h3-14,21-22H,1-2H3 |
InChIキー |
CUVGSISUAFZDNL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1C3C4=CC=CC=C4C=CN3C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran](/img/structure/B14652149.png)
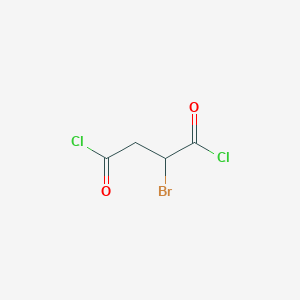
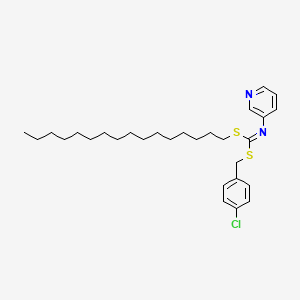
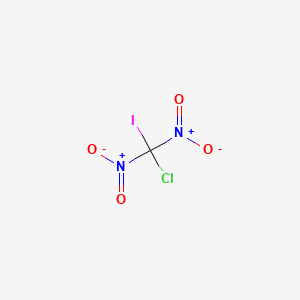
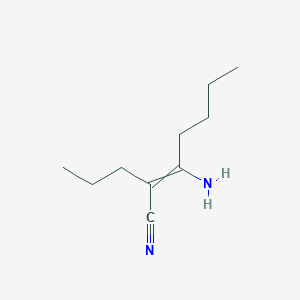
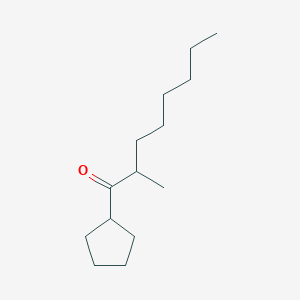
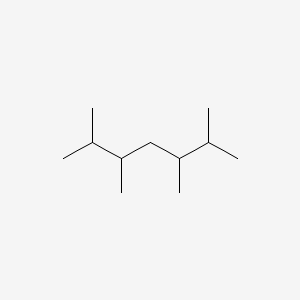
![1,1'-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene]](/img/structure/B14652175.png)
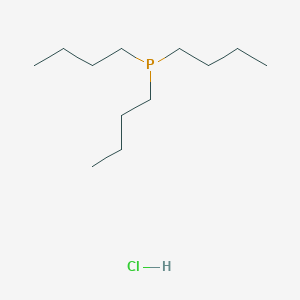
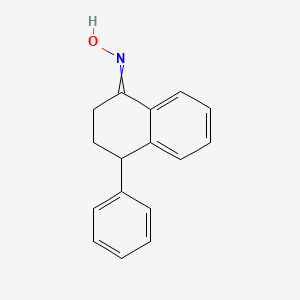
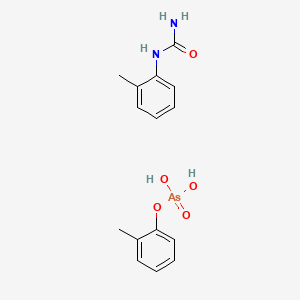
![4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane](/img/structure/B14652192.png)
